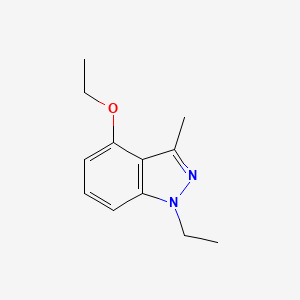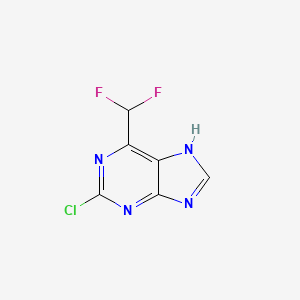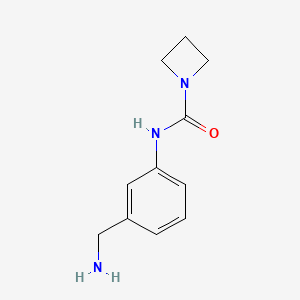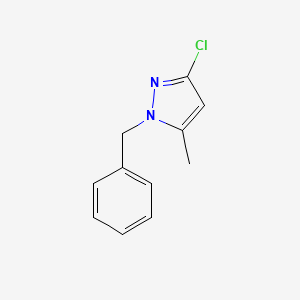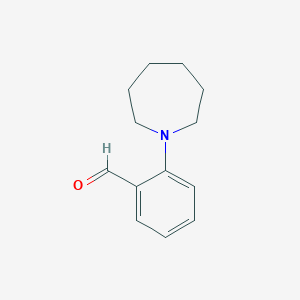
2-(Azepan-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-yl)benzaldehyde: is an organic compound with the molecular formula C13H17NO It consists of a benzaldehyde moiety attached to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-1-yl)benzaldehyde typically involves the reaction of benzaldehyde with azepane under specific conditions. One common method is the condensation reaction where benzaldehyde is reacted with azepane in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Azepan-1-yl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the azepane ring or the benzaldehyde moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Substitution: Formation of various substituted benzaldehyde or azepane derivatives.
Scientific Research Applications
Chemistry: 2-(Azepan-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs, particularly those targeting neurological or psychiatric disorders due to the presence of the azepane ring, which is known to interact with biological receptors.
Industry: The compound is used in the production of specialty chemicals and materials. It may also be employed in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)benzaldehyde in biological systems involves its interaction with specific molecular targets. The azepane ring can interact with neurotransmitter receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, making it a candidate for drug development.
Comparison with Similar Compounds
- 2-(Hexahydro-1H-azepine-1-yl)benzaldehyde
- 4-(Azepan-1-yl)benzaldehyde
- 2-[2-(Azepan-1-yl)ethyl]benzaldehyde
Comparison: 2-(Azepan-1-yl)benzaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological effects, making it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
58028-75-4 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(azepan-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H17NO/c15-11-12-7-3-4-8-13(12)14-9-5-1-2-6-10-14/h3-4,7-8,11H,1-2,5-6,9-10H2 |
InChI Key |
XZMWLMQGRNDTTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



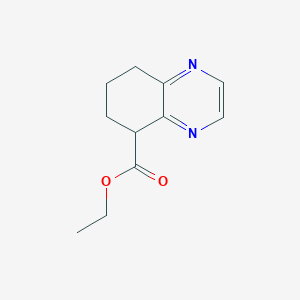
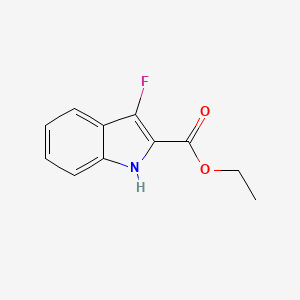

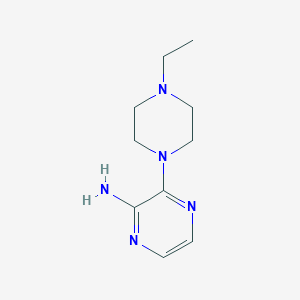
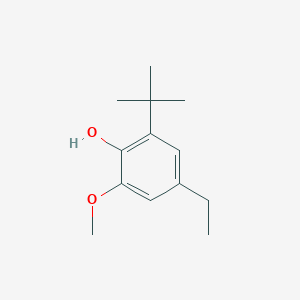

![3-Methyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11896477.png)
